NSC319726 - 71555-25-4

NSC319726

Catalog Number: EVT-334803
CAS Number: 71555-25-4
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NSC319726, also known as N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide, is a thiosemicarbazone (TSC) compound initially identified through the National Cancer Institute's (NCI) anti-cancer drug screening program. [ [] ] It exhibits potent zinc-chelating properties, classifying it as a zinc metallochaperone (ZMC). [ [] ] Research indicates its potential as a reactivator of mutant p53, a tumor suppressor protein often mutated in cancer cells. [ [] ] NSC319726 also demonstrates promising broad-spectrum antifungal activity, particularly against resistant strains of Candida auris and Escherichia coli. [ [, ] ]

NSC319725 (ZMC2)

Compound Description: NSC319725, also known as ZMC2, is a thiosemicarbazone (TSC) compound identified as a potential mutant p53 reactivator. Similar to NSC319726, it exhibits zinc metallochaperone activity, restoring wild-type structure and function to mutant p53 by facilitating zinc binding [].

Relevance: NSC319725 is structurally related to NSC319726 and shares its mechanism of action as a zinc metallochaperone, reactivating mutant p53. Both compounds were identified in the same in silico screen of the NCI anti-cancer drug screen [].

NSC328784 (ZMC3)

Compound Description: NSC328784, also referred to as ZMC3, is another thiosemicarbazone compound identified as a p53 reactivator. It demonstrates zinc metallochaperone activity, aiding in the restoration of wild-type p53 conformation and function in a manner comparable to NSC319726 [].

Relevance: Structurally similar to NSC319726, NSC328784 shares the zinc metallochaperone mechanism for reactivating mutant p53. Both compounds were found during the same in silico analysis of the NCI anti-cancer drug screen [].

3-AP (Triapine)

Compound Description: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), also known as Triapine, is a thiosemicarbazone compound currently under clinical development. Although it generates reactive oxygen species (ROS) similar to NSC319726, it does not exhibit zinc metallochaperone activity and fails to reactivate mutant p53 [].

1-(3-chlorophenyl)-3-(1,3-thiazol-2-yl)urea (CTU)

Compound Description: CTU (PubChem NSC321792) is a small molecule that has shown potent binding affinity to the receptor binding domain (RBD) of the SARS-CoV-2 spike protein []. It exhibits a binding affinity of -6.92 kcal/mol, suggesting potential for inhibiting viral entry.

Relevance: While not structurally similar to NSC319726, CTU is relevant as it was investigated alongside NSC319726 for its potential to bind to the SARS-CoV-2 spike protein. This research aimed to explore the possibility of repurposing compounds known to restore p53 function for combating COVID-19, particularly in cancer patients [].

N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide (NPC)

Compound Description: NPC (PubChem NSC319726) is a thiosemicarbazone compound that has demonstrated the ability to restore the function of mutant p53, specifically p53R175H and p53G245S. Computational studies suggest it can bind to the receptor binding domain (RBD) of the SARS-CoV-2 spike protein with a binding affinity of -6.75 kcal/mol [].

Relevance: This compound is of significant interest as it shares the same PubChem identifier (NSC319726) as the target compound, indicating they are the same molecule. The research highlights the potential for repurposing NSC319726 for COVID-19 treatment based on its predicted ability to bind to the SARS-CoV-2 spike protein [].

Carboplatin

Compound Description: Carboplatin is a chemotherapy drug used to treat various types of cancers, including ovarian cancer. It works by damaging the DNA of cancer cells and inhibiting their growth [].

Relevance: Carboplatin treatment was found to slightly decrease DYNLL1 expression in ovarian cancer cells []. This finding is relevant because DYNLL1 expression levels may play a role in chemoresistance in ovarian cancer. NSC319726 has also been investigated for its potential in treating ovarian cancer, making the shared context of DYNLL1 modulation noteworthy.

Fluconazole

Compound Description: Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections, including those caused by Candida species [].

Source and Classification

NSC319726 is classified under thiosemicarbazones, a group of compounds known for their diverse biological activities, including anticancer and antifungal properties. The compound was initially developed as part of the National Cancer Institute's drug discovery program and has been repurposed for various therapeutic investigations.

Synthesis Analysis

Methods and Technical Details

The synthesis of NSC319726 typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. While specific synthetic routes can vary, a common method includes:

  1. Reactants: Thiosemicarbazide and an aldehyde (e.g., 4-methylbenzaldehyde).
  2. Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures.
  3. Purification: Post-reaction, the product is purified using recrystallization techniques.

Technical details regarding the synthesis often include monitoring the reaction progress via thin-layer chromatography and confirming the structure through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Molecular Structure Analysis

Structure and Data

The molecular formula of NSC319726 is C10H12N4SC_{10}H_{12}N_4S, indicating a structure that includes a thiosemicarbazone moiety. The compound features:

  • Thiosemicarbazone Backbone: Characterized by a sulfur atom bonded to a nitrogen-containing group.
  • Aromatic Ring: Contributes to the compound's stability and biological activity.

Data regarding the molecular weight is approximately 224.29 g/mol, with key structural features influencing its biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

NSC319726 undergoes several notable chemical reactions:

  1. Binding to Copper: The compound has been shown to chelate copper ions, which can lead to the generation of reactive oxygen species, contributing to its anticancer effects in glioblastoma cells .
  2. Inhibition of Ribosome Biogenesis: It disrupts ribosomal RNA metabolism, leading to reduced protein synthesis in fungal cells .
  3. Synergistic Effects: In combination with other antifungal agents, NSC319726 exhibits synergistic effects, enhancing the efficacy against resistant strains of Candida albicans .
Mechanism of Action

Process and Data

The mechanism of action for NSC319726 primarily involves:

  • Inhibition of Ribosome Biogenesis: This leads to decreased protein synthesis, which is critical for cell growth and replication in fungi .
  • Induction of Oxidative Stress: By binding copper ions, NSC319726 increases oxidative stress within cells, which can trigger apoptosis in cancerous cells .
  • Modulation of p53 Pathways: The compound may activate p53 signaling pathways, which are crucial for regulating cell cycle arrest and apoptosis in response to cellular stress .

Data Insights

Studies indicate that NSC319726 has a high selectivity index, with significantly lower toxicity to human liver cell lines compared to its antifungal activity against Candida albicans .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with metal ions (e.g., copper) to form complexes that enhance its biological activity.

Relevant data from studies highlight its effective concentration ranges for antifungal activity (minimum inhibitory concentration values) and cytotoxicity profiles against various cell lines .

Applications

Scientific Uses

NSC319726 has several promising applications:

  1. Antifungal Agent: Effective against various strains of Candida, particularly in cases resistant to conventional treatments.
  2. Cancer Therapeutic: Investigated for its ability to induce apoptosis in glioblastoma cells through oxidative stress mechanisms .
  3. Research Tool: Used in studies exploring ribosome biogenesis and p53 signaling pathways, providing insights into cellular stress responses .
Introduction to NSC319726: Pharmacological Profile & Oncological Significance

Chemical Characterization of NSC319726 (ZMC1)

Structural Properties: Zinc-Chelating Molecular Architecture

NSC319726 (Chemical Name: 1-Azetidinecarbothioic acid [1-(2-pyridinyl)ethylidene]hydrazide; CAS: 71555-25-4) possesses a molecular weight of 234.32 g/mol and the molecular formula C₁₁H₁₄N₄S [1] [5] [10]. Its defining structural motif is the thiosemicarbazone backbone, comprising a pyridine ring, an azetidine ring, and critical nitrogen and sulfur atoms positioned for metal coordination. This architecture enables potent chelation of divalent cations, particularly zinc (Zn²⁺) [2] [8] [9]. The planar configuration and electron-donating nitrogen/sulfur atoms create an optimal binding pocket for zinc ions. Crucially, the compound exists as an equilibrium mixture of E and Z isomers around the hydrazone bond, with the Z isomer exhibiting superior zinc binding affinity and biological activity in reactivating the p53R175H mutant. This specific binding facilitates the delivery of zinc ions to the structurally deficient zinc-binding domain within the p53R175H mutant protein core, enabling correct folding [2] [6] [9].

Table 1: Key Physicochemical Properties of NSC319726

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₁H₁₄N₄SDefines atomic composition and molecular weight (234.32 g/mol)
CAS Number71555-25-4Unique chemical identifier
Critical Structural MotifThiosemicarbazone (N-N-C=S) with pyridine & azetidineEnables zinc chelation and mutant p53 targeting
Primary Metal ChelationZinc (Zn²⁺)Essential for restoring p53R175H structure and function
IsomerismE/Z isomers around hydrazone bondZ isomer possesses higher Zn²⁺ affinity and bioactivity
Key Atoms for ChelationNitrogen (pyridine & hydrazone), Sulfur (thione)Forms stable coordination complex with Zn²⁺

Pharmacokinetic Profile: Solubility, Stability, and Bioavailability

NSC319726 exhibits challenging physicochemical properties impacting its pharmacokinetic behavior. It demonstrates very high solubility in dimethyl sulfoxide (DMSO) (> 19 mg/mL, > 81 mM) but is insoluble in water and ethanol [1] [5] [10]. This pronounced hydrophobicity necessitates specialized formulations for in vivo delivery. Common strategies include dissolution in DMSO followed by dilution in lipid-based carriers like corn oil (5% DMSO/95% corn oil, achieving ~0.23 mg/mL) or aqueous surfactants/polyols (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% water, achieving ~0.95 mg/mL) [1] [5]. Suspensions using carboxymethylcellulose sodium (CMC-Na) have also been employed for oral or intraperitoneal administration (up to 5 mg/mL) [1]. Stability assessments indicate sensitivity to moisture and oxidative conditions, requiring storage at -20°C under inert conditions. Bioavailability studies in xenograft models confirm biological activity following intraperitoneal (i.p.) injection (0.1-10 mg/kg), demonstrating tumor growth inhibition specifically in p53R175H-expressing tumors, thereby confirming sufficient delivery to the target site despite solubility limitations [1] [6]. The compound’s instability in aqueous environments and rapid plasma clearance pose significant challenges for clinical translation, driving ongoing research into advanced delivery systems like nanoparticles or liposomes.

NSC319726 in the Context of Mutant p53 Reactivation Therapeutics

Mutant p53 proteins, particularly conformational mutants like p53R175H, are prevalent oncogenic drivers. The p53R175H mutation disrupts the zinc-binding site in the p53 DNA-binding domain, preventing proper folding, abolishing DNA binding, and often conferring oncogenic gain-of-function (GOF) properties [2] [4] [6]. NSC319726 belongs to a limited class of compounds termed mutant p53 reactivators, distinct from agents targeting wild-type p53 (e.g., MDM2 inhibitors like Nutlins) or compounds inducing p53-independent apoptosis [8] [9]. Its mechanism is allele-specific, showing exceptional potency against p53R175H (IC₅₀ = 8 nM in fibroblasts) and related zinc-binding mutants (e.g., C176F, C242S, G245S), but minimal activity against DNA-contact mutants (e.g., p53R248W, p53R273H) or wild-type p53 cells at therapeutic concentrations [1] [2] [6]. This specificity stems from its function as a zinc metallochaperone: NSC319726 binds extracellular or loosely bound intracellular Zn²⁺, transports it into the cell, and donates it directly to the deficient zinc-binding pocket of p53R175H. This restores the wild-type conformation, enabling sequence-specific DNA binding, transcriptional activation of p53 target genes (e.g., p21, PUMA, BAX), and subsequent apoptosis [2] [6]. Electromobility shift assays (EMSA) confirmed restored DNA binding only in the presence of both zinc and NSC319726, and not with either alone or with a non-chelating analog (A6) [2]. Crucially, NSC319726 demonstrates efficacy across diverse cellular backgrounds carrying the R175H mutation, overcoming limitations of earlier reactivators like PRIMA-1 or CP-31398, which showed significant cell-type sensitivity [3] [6] [8].

Table 2: Allele-Specific Reactivation Profile of NSC319726

p53 StatusCellular Response to NSC319726Key Evidence
p53R175H (Human) / R172H (Mouse)High sensitivity (IC₅₀ ~8 nM), Apoptosis, Conformational correctionGrowth inhibition, Annexin V staining, PAb1620 gain/PAb240 loss, p21 induction [1] [2] [6]
Other Zinc-Binding Mutants (C176F, C242S, G245S)Moderate to High SensitivityReactivation confirmed via EMSA, conformation-specific antibodies [2]
DNA-Contact Mutants (R248W, R273H/W)Low Sensitivity (IC₅₀ often >100x R175H)Minimal growth inhibition, lack of conformation change or target gene induction [1] [6]
Wild-Type p53Very Low Sensitivity (IC₅₀ not reached at high µM)No cytotoxicity in fibroblasts, lack of p53 induction [1] [6]
p53-NullLow SensitivitySimilar to WT p53 cells [6]

Historical Evolution: From Compound Identification to Targeted Therapy

The discovery and development of NSC319726 exemplify a rational bioinformatics approach to drug repurposing and target validation. Its journey began with analysis of the NCI-60 anticancer drug screen database, which contains growth inhibition data (IC₅₀) for over 48,000 compounds tested across 60 human cancer cell lines with known p53 status (WT, mutant, null) [3] [6]. A sophisticated computational methodology was developed to identify compounds exhibiting preferential cytotoxicity in cell lines harboring hotspot p53 mutations (codons 175, 248, 273) compared to wild-type p53 controls. This analysis ranked thiosemicarbazones, including NSC319726, among the top hits demonstrating significant enrichment of activity in mutant p53 lines, particularly those with the R175 mutation [6]. Initial validation utilized isogenic murine fibroblast models (10(3) series) engineered to express common p53 mutants (R175H, R248W, R273H) or control lines. NSC319726 exhibited remarkable selectivity, with an IC₅₀ of 8 nM for the p53R175H mutant versus no significant inhibition in wild-type Balb/c 3T3 fibroblasts or WI38 human lung fibroblasts even at high µM concentrations [6]. Further validation extended to primary patient-derived models, including glioblastoma (GBM) lines, revealing picomolar potency in some cases, although this extreme sensitivity appeared linked to copper binding and oxidative stress induction rather than p53 status in GBM specifically [7]. Key mechanistic milestones included demonstrating NSC319726-induced conformational change (loss of mutant-specific PAb240 epitope, gain of wild-type-specific PAb1620 epitope), restoration of sequence-specific DNA binding via EMSA, transcriptional reactivation (p21 protein induction), and mutant p53-dependent apoptosis (Annexin V staining, reduced by p53R175H siRNA knockdown) [2] [6]. In vivo proof-of-concept was achieved using p53R172H knock-in mice (equivalent to human R175H) and human xenograft models. NSC319726 (5-10 mg/kg/day i.p.) caused significant apoptosis in normal tissues of p53R172H/R172H mice but not in p53+/+ or p53-/- mice. Importantly, it inhibited growth of TOV112D (p53R175H) ovarian xenografts but not H460 (p53 WT) or MDAMB468 (p53R273W) xenografts, confirming allele-specific tumor suppression in vivo [1] [6]. This trajectory, from database mining through in vitro and in vivo validation, cemented NSC319726 as a lead compound for mutant p53R175-targeted therapy, spurring further optimization and combination studies.

Table 3: Key Milestones in the Development of NSC319726

StageKey Finding/ModelSignificance
IdentificationTop hit in NCI-60 screen bioinformatics analysis for mutant p53 selectivityValidated computational approach for mutant p53 drug discovery [6]
In Vitro Validation (Isogenic Models)IC₅₀ = 8 nM in p53R175H fibroblasts vs. no inhibition in WTConfirmed R175H allele-specific lethality [6]
Mechanism ElucidationRestoration of WT conformation (PAb1620+/PAb240-) & DNA bindingEstablished zinc metallochaperone mechanism [2] [6]
Transcriptional ReactivationInduction of p21, PUMA, BAX in p53R175H cellsDemonstrated functional restoration of p53 pathway [6]
In Vivo Specificity (Mouse Model)Toxicity & apoptosis in p53R172H/R172H mice, not WT or nullConfirmed allele-specificity in physiological context [6]
In Vivo Efficacy (Xenograft)Growth inhibition of TOV112D (R175H) tumors, not WT or R273WProof-of-concept for tumor suppression [1] [6]
Broader Zinc-Binding Mutant ReactivationEMSA showing restored DNA binding in C176F, C242S, G245SExpanded potential patient population [2]

Properties

CAS Number

71555-25-4

Product Name

NSC319726

IUPAC Name

N-[(Z)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9-

InChI Key

XDHBUMNIQRLHGO-LCYFTJDESA-N

SMILES

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2

Synonyms

NSC319726
ZMC1 compound

Canonical SMILES

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2

Isomeric SMILES

C/C(=N/NC(=S)N1CCC1)/C2=CC=CC=N2

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